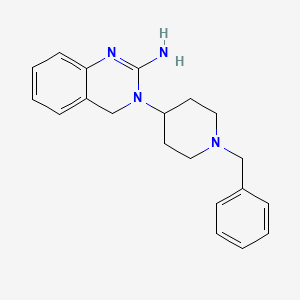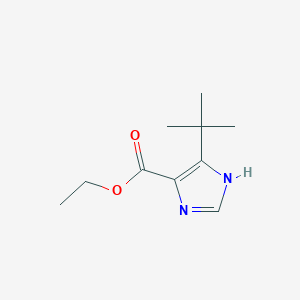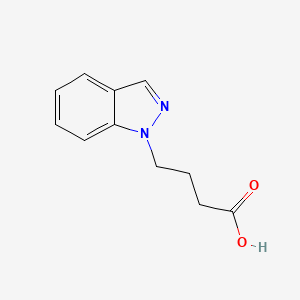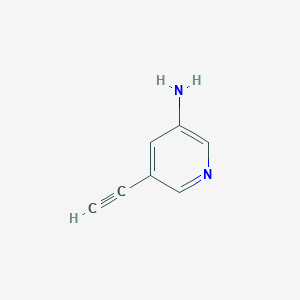
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine
Descripción general
Descripción
The compound "3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine" is a derivative of the dihydroquinazolinone family, which is known for its diverse pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of the benzylpiperidinyl group attached to the dihydroquinazolinone core.
Synthesis Analysis
The synthesis of dihydroquinazolinone derivatives can be achieved through various methods. One approach involves a three-component reaction between benzyl alcohols, isatoic anhydride, and primary amines in the presence of iodine and potassium carbonate in water, which is a green and efficient method . Another method includes the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot reaction . Additionally, the synthesis of related compounds, such as 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, has been reported using 1,2,3,4-tetrahydroisoquinoline as a starting material .
Molecular Structure Analysis
The molecular structure of dihydroquinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified at various positions to yield a wide range of compounds with different properties. The benzylpiperidinyl group in the compound of interest is likely to influence its molecular conformation and potentially its interaction with biological targets.
Chemical Reactions Analysis
Dihydroquinazolinone derivatives can undergo various chemical reactions. For instance, the C(sp3)-H α-alkylation of amines has been shown to proceed with unique regioselectivity, where the benzoxazole moiety acts as a removable directing group . Additionally, the Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines has been reported, leading to bis-aminated products . These reactions demonstrate the reactivity of the quinazolinone core and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinazolinone derivatives are influenced by their molecular structure. For example, novel benzo[de]isoquinoline-1,3-dione derivatives have been synthesized, and their photophysical properties in solution were determined, showing excellent photostability, which might be attributed to the synergism of stabilizer fragments in the molecule . This suggests that the compound "3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine" may also exhibit unique photophysical properties, although specific studies on this compound would be required to confirm this.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A range of novel derivatives, including 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine, have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. Certain compounds in this series displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi. Additionally, some derivatives showed potent anticonvulsant activity, suggesting the potential of these compounds in therapeutic applications (Rajasekaran et al., 2013).
Chemical Modification and Reactivity
- The benzoxazol-2-yl- substituent, related to the chemical structure of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine, has been identified as a removable activating and directing group in chemical reactions. This feature provides versatility in synthesizing a variety of compounds through selective activation of C(sp3)-H bonds adjacent to nitrogen in secondary amines (Lahm & Opatz, 2014).
Therapeutic Potential and Bioactivity
- A series of compounds including N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines were synthesized and assessed as potential acetylcholine esterase inhibitors. Some of these compounds significantly inhibited AChE activity and also exhibited DPPH scavenging effects, indicating their potential as therapeutic agents. Furthermore, these compounds demonstrated moderate to good cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Ta Thu Lan et al., 2020).
Enzyme Inhibition and Anticancer Activity
- Modified analogues of a compound structurally similar to 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine were found to selectively inhibit the DNA methyltransferase DNMT3A without significant inhibition of other enzymes. One particular compound showed high proliferation arrest and cell death induction in human lymphoma cells, aligning with its inhibitory potency, suggesting its potential in anticancer therapy (Rotili et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-4H-quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c21-20-22-19-9-5-4-8-17(19)15-24(20)18-10-12-23(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFBBLTVHCALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3N=C2N)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | |
CAS RN |
337910-17-5 | |
| Record name | 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)







![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)


![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)
![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)
